molecular formula C18H17F3O4 B13810246 D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate

D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate

Katalognummer: B13810246
Molekulargewicht: 354.3 g/mol
InChI-Schlüssel: FEMOFHMHEFIHKN-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate is a chemical compound with the molecular formula C18H17F3O4. It is known for its unique structure, which includes a trifluoromethyl group, making it significant in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with 4-(4-trifluoromethylphenoxy)phenol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-[4-(4-trifluoromethylphenoxy)phenoxy]acetate
  • Methyl 2-[4-(4-trifluoromethylphenoxy)phenoxy]propionate
  • Propyl 2-[4-(4-trifluoromethylphenoxy)phenoxy]propionate

Uniqueness

D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate stands out due to its specific ethyl ester group, which imparts unique chemical and physical properties. This compound’s trifluoromethyl group enhances its stability and resistance to metabolic degradation, making it more effective in various applications compared to its analogs .

Eigenschaften

Molekularformel

C18H17F3O4

Molekulargewicht

354.3 g/mol

IUPAC-Name

ethyl (2R)-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate

InChI

InChI=1S/C18H17F3O4/c1-3-23-17(22)12(2)24-14-8-10-16(11-9-14)25-15-6-4-13(5-7-15)18(19,20)21/h4-12H,3H2,1-2H3/t12-/m1/s1

InChI-Schlüssel

FEMOFHMHEFIHKN-GFCCVEGCSA-N

Isomerische SMILES

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Kanonische SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.